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molecular formula C8H5ClOS2 B8595236 2-Chloro-1-thieno[3,2-b]thiophen-2-yl-ethanone

2-Chloro-1-thieno[3,2-b]thiophen-2-yl-ethanone

Cat. No. B8595236
M. Wt: 216.7 g/mol
InChI Key: CDBNBRJSYHWAFZ-UHFFFAOYSA-N
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Patent
US09187496B2

Procedure details

Thieno[3,2-b]-thiophene (38.5 mmol) was solubilized in anhydrous DCM (77 mL) and the chloroacetylchloride (39.66 mmol) was added. The reaction mixture was cooled down to 0° C. and A1Cl3 (43.12 mmol) solubilized in DCM (385 mL) was added slowly. The mixture was stirred at room temperature during 5 hrs. The reaction mixture was cooled again to 0° C. and water and 2N HCl were added until pH=1. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give intermediate E71 as a yellow solid in 43% yield. MS (ESI, EI+) m/z=216.8 (MH+).
Quantity
38.5 mmol
Type
reactant
Reaction Step One
Quantity
39.66 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
77 mL
Type
solvent
Reaction Step Four
Name
Quantity
385 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[S:6][CH:7]=[CH:8][C:2]1=2.[Cl:9][CH2:10][C:11](Cl)=[O:12].O.Cl>C(Cl)Cl>[Cl:9][CH2:10][C:11]([C:5]1[S:1][C:2]2[CH:8]=[CH:7][S:6][C:3]=2[CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
38.5 mmol
Type
reactant
Smiles
S1C2=C(C=C1)SC=C2
Step Two
Name
Quantity
39.66 mmol
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
77 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
385 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature during 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to 0° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give intermediate E71 as a yellow solid in 43% yield

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClCC(=O)C1=CC2=C(S1)C=CS2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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